molecular formula C10H17F3N2O2 B585872 (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1240587-88-5

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No. B585872
CAS RN: 1240587-88-5
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of “®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate” involves several steps. The NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate is first protected as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204. The Boc protective group is then removed to afford (S)-205 in a 44% yield .


Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate” is characterized by its molecular formula C10H17F3N2O2. The compound has a molecular weight of 254.25.


Chemical Reactions Analysis

The chemical reactions involving “®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate” are complex and involve several steps. The compound can undergo a variety of reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate” is a solid or liquid compound . It has a molecular weight of 254.25 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis and Characterization

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is involved in various synthesis and characterization studies. It has been utilized in the synthesis of new compounds, characterized by techniques like LCMS, NMR, IR, and X-ray diffraction. These compounds are analyzed for their crystal structures and molecular configurations (Sanjeevarayappa et al., 2015).

2. Biological Evaluation

Some derivatives of this compound have been evaluated for their biological activities. For instance, studies have been conducted to assess their antibacterial and anthelmintic activities, providing insights into their potential as medicinal agents (Kulkarni et al., 2016).

3. Pharmacological Core Development

It also plays a role in developing pharmacologically useful cores due to its novel chemistry. This is significant in the field of drug discovery and development, where new molecular structures are constantly being explored (Gumireddy et al., 2021).

4. Corrosion Inhibition Research

Research has also been conducted on certain derivatives for their anticorrosive properties. These studies are important for understanding how these compounds can be used to protect materials like carbon steel in corrosive environments (Praveen et al., 2021).

5. Chiral Intermediate Synthesis

This compound has been utilized in the synthesis of chiral intermediates, which are crucial in the production of various molecules of medicinal interest. This highlights its role in the synthesis of stereochemically complex structures (McDermott et al., 2008).

Safety and Hazards

“®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate” is classified as a warning under the GHS07 pictogram. It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

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